Differentiated Pancreatic Lipase Inhibitory Activity of 2-(4-Nitrophenyl)propan-2-ol (IC50 18.8 µM) vs Orlistat (IC50 0.99 µM) and Indolyl Oxoacetamide Leads
2-(4-Nitrophenyl)propan-2-ol inhibits porcine pancreatic lipase (PPL) with an IC50 of 18.8 µM, as determined by the 4-nitrophenyl butyrate (pNPB) hydrolysis assay after 30 minutes of preincubation [1]. In contrast, the clinically approved gastrointestinal lipase inhibitor orlistat achieves an IC50 of 0.99 µM under comparable assay conditions (using the same substrate and porcine enzyme) [2]. Additionally, the most potent indolyl oxoacetamide analogs in the same assay series exhibit IC50 values of 4.53 µM and 5.12 µM [2]. This places the target compound's potency approximately 19-fold lower than orlistat, but its distinct tertiary alcohol scaffold may provide a different inhibition mechanism (fatty acid immobilization) that is not replicated by the more potent β-lactone or oxoacetamide pharmacophores.
| Evidence Dimension | Inhibitory potency against porcine pancreatic lipase (IC50) |
|---|---|
| Target Compound Data | IC50 = 18,800 nM (18.8 µM) |
| Comparator Or Baseline | Orlistat IC50 = 990 nM (0.99 µM); Indolyl oxoacetamide 8d IC50 = 4,530 nM (4.53 µM); Indolyl oxoacetamide 8c IC50 = 5,120 nM (5.12 µM) |
| Quantified Difference | Target compound is 19-fold less potent than orlistat; 4.2-fold less potent than compound 8d |
| Conditions | Porcine pancreatic lipase type II; substrate: 4-nitrophenyl butyrate (pNPB); preincubation 30 min; spectrophotometric detection of 4-nitrophenol release |
Why This Matters
Researchers selecting a lipase inhibitor for mechanistic studies must consider both potency and mechanism of action; 2-(4-nitrophenyl)propan-2-ol offers a moderate-activity, structurally distinct tool compound with a unique fatty acid immobilization mechanism not shared by high-potency active-site inhibitors, enabling complementary experimental designs in lipid metabolism research.
- [1] BindingDB. (2025). BDBM50523033: CHEMBL4552367 – Inhibition of porcine pancreatic triacylglycerol lipase. ChEMBL Database, EMBL-EBI. View Source
- [2] S. N. et al. (2020). Design, synthesis, evaluation, and molecular modeling studies of indolyl oxoacetamides as potential pancreatic lipase inhibitors. Drug Development Research, 81(4), 456-469. View Source
